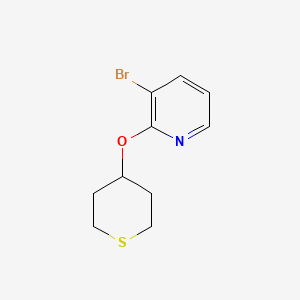

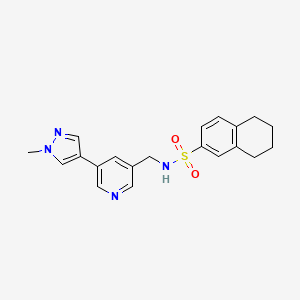

![molecular formula C8H7N3O2 B2857269 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159832-90-2](/img/structure/B2857269.png)

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a nitrogenous heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole-containing compounds often involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield a series of novel triazolo derivatives .Molecular Structure Analysis

Triazole compounds, including 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, contain a triazole nucleus as a central structural component . The triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Chemical Reactions Analysis

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be inferred from related compounds. For instance, a related compound was reported as a pale yellow solid with a melting point of 188–189 °C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . It can be synthesized from enaminonitriles and benzohydrazides under microwave conditions .

Antidiabetic Applications

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Antifungal Applications

Triazolo pyridine derivatives, which include 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, have been found to have anti-fungal properties .

Antibacterial Applications

These compounds also exhibit antibacterial properties . They can be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antiviral Applications

Some derivatives of triazolo pyridine have shown potential antiviral activity against Herpes simplex virus .

Treatment of Cardiovascular Disorders

Compounds with a triazole nucleus have been utilized in the treatment of cardiovascular disorders .

Treatment of Hyperproliferative Disorders

These types of compounds have also been used in the treatment of hyperproliferative disorders .

Material Science Applications

Apart from their medicinal applications, these compounds also have various applications in the material sciences fields .

Future Directions

The future directions in the research of triazoles, including 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . This would be very useful for the discovery of new drug candidates . Furthermore, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name |

7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWJMYIHIRWKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

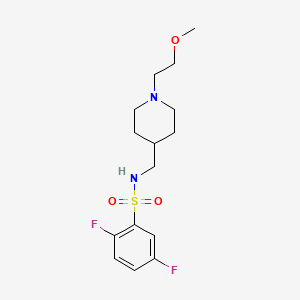

![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)

![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)

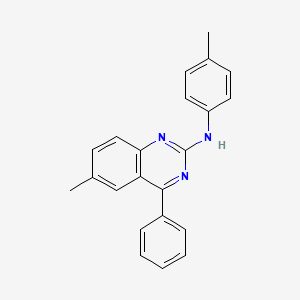

![2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B2857188.png)

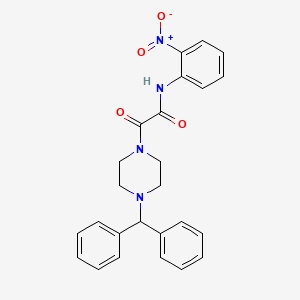

![N-[[(1S,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine](/img/structure/B2857191.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B2857197.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)

![1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2857204.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)